molecular formula C13H17N B13440584 rac Deprenyl-d8

rac Deprenyl-d8

Cat. No.: B13440584
M. Wt: 195.33 g/mol
InChI Key: MEZLKOACVSPNER-HEWZHJHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac Deprenyl-d8, also known as racemic Deprenyl-d8, is a deuterated form of Deprenyl. Deprenyl, discovered in the 1960s, is a selective and irreversible inhibitor of the B-form of monoamine oxidase (MAO-B) enzyme. This compound is primarily used in the treatment of Parkinson’s disease due to its neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Deprenyl-d8 involves the incorporation of deuterium atoms into the Deprenyl molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired deuteration level .

Chemical Reactions Analysis

Types of Reactions: rac Deprenyl-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

rac Deprenyl-d8 exerts its effects primarily through the inhibition of the B-form of monoamine oxidase (MAO-B) enzyme. By inhibiting this enzyme, this compound reduces the breakdown of dopamine, leading to increased dopamine levels in the brain. This mechanism is crucial for its neuroprotective and anti-parkinsonian effects . Additionally, this compound has been shown to modulate gene expression and interfere with apoptotic pathways, further contributing to its neuroprotective properties .

Comparison with Similar Compounds

Uniqueness of rac Deprenyl-d8: this compound is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C13H17N

Molecular Weight

195.33 g/mol

IUPAC Name

1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine

InChI

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/i3D3,5D,6D,7D,8D,9D

InChI Key

MEZLKOACVSPNER-HEWZHJHFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)N(CC#C)C([2H])([2H])[2H])[2H])[2H]

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C

Origin of Product

United States

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